3-benzyl-7-(benzylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
3-benzyl-7-benzylsulfanyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-3-7-14(8-4-1)11-23-17-16(21-22-23)18(20-13-19-17)24-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGPFPPKNISOSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been synthesized as novel cdk2 targeting compounds. CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
Similar compounds have shown significant inhibitory activity against cdk2/cyclin a2. This suggests that these compounds may interact with CDK2 to inhibit its activity, thereby affecting cell cycle progression.
Biologische Aktivität
3-benzyl-7-(benzylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and structure-activity relationships (SAR) based on available literature.
- Molecular Formula : C₁₁H₉N₅S
- Molecular Weight : 227.28 g/mol
- CAS Number : 21324-31-2
- Melting Point : >250 °C
Synthesis
The synthesis of 3-benzyl-7-(benzylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves:
- Starting Materials : N4-benzyl-6-chloropyrimidine-4,5-diamine.
- Reagents : Benzyl sulfide as a thiol source.
- Conditions : The reaction is often carried out under reflux conditions in organic solvents.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to 3-benzyl-7-(benzylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged from 10 to 50 µg/mL depending on the specific derivative tested .
Anti-inflammatory Activity
The anti-inflammatory potential of triazolo[4,5-d]pyrimidines has been explored through various bioassays:
- COX Inhibition : Compounds showed inhibition of cyclooxygenase (COX) enzymes. For example, one study reported IC50 values for COX-2 inhibition at approximately 0.04 μmol/L for related compounds, indicating strong anti-inflammatory effects comparable to established drugs like celecoxib .
- In Vivo Studies : In carrageenan-induced paw edema models in rats, triazolo derivatives exhibited significant reductions in inflammation compared to control groups .
Structure-Activity Relationships (SAR)
The biological activity of 3-benzyl-7-(benzylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be influenced by various structural modifications:
- Substituents : The presence of electron-donating groups (e.g., methoxy or hydroxyl) on the benzyl ring has been associated with enhanced activity against COX enzymes.
- Positioning of Sulfanyl Group : The benzylsulfanyl group appears crucial for maintaining biological activity; modifications to this moiety can significantly alter potency.
Case Studies
- Study on USP28 Inhibition : A series of triazolo[4,5-d]pyrimidine derivatives were identified as potent inhibitors of USP28 with IC50 values as low as 1.1 μmol/L. These compounds induced cell cycle arrest and apoptosis in gastric cancer cell lines, showcasing their potential in cancer therapy .
- Anti-inflammatory Efficacy : In a study assessing the anti-inflammatory effects via formalin-induced paw edema tests, compounds demonstrated significant reductions in edema compared to standard treatments like indomethacin with ED50 values indicating strong efficacy .
Summary Table of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Triazolopyrimidine derivatives are distinguished by substituents at the 3-, 5-, and 7-positions, which critically modulate their biological activity, selectivity, and off-target effects. Below is a detailed comparison of 3-benzyl-7-(benzylsulfanyl)-3H-triazolo[4,5-d]pyrimidine with structurally related analogs:
Substituent Variations at the 7-Position
The 7-position is a key determinant of NOX inhibitory activity.
Key Observations :
- VAS2870 (2-benzoxazolylthio) demonstrates potent NOX inhibition but suffers from off-target thiol modification, limiting its specificity .
- VAS3947 (oxazolylsulfanyl) addresses solubility issues but retains broad NOX inhibition, making it a preferred tool compound .
- The benzylsulfanyl group in the target compound may offer a balance between lipophilicity and selectivity, though direct NOX inhibition data are lacking compared to VAS2870 .
Impact of Fluorinated Benzyl Groups
Fluorination at the benzyl moiety improves metabolic stability and binding affinity:
Key Observations :
- Fluorinated analogs exhibit enhanced pharmacokinetic profiles, particularly in blood-brain barrier penetration, relevant for neurodegenerative disease research .
Piperazine and Morpholine Derivatives
Incorporation of nitrogen-rich heterocycles at the 7-position improves water solubility and target engagement:
Key Observations :
- Piperazine-substituted derivatives are favored for their solubility and adaptability in structure-activity relationship (SAR) studies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-benzyl-7-(benzylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and what are the critical reaction conditions?
- Methodology : The compound is synthesized via cyclization of precursors such as substituted hydrazines and isothiocyanates. Key steps include:
- Formation of the triazolopyrimidine core through cyclization under reflux conditions (e.g., ethanol, 80°C, 12 hours).
- Introduction of the benzylsulfanyl group via nucleophilic substitution with benzyl mercaptan in the presence of a base (e.g., K₂CO₃) .
- Purification by column chromatography (silica gel, ethyl acetate/hexane gradient).
- Critical Parameters : Reaction time, temperature, and stoichiometry of substituents (e.g., benzyl vs. fluorobenzyl groups) significantly impact yield and purity .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and core structure (e.g., aromatic protons at δ 7.2–8.1 ppm).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 393.12).
- X-ray Crystallography (if available): Resolves bond angles and steric effects of the triazole-pyrimidine fused ring .
Q. What preliminary biological activities have been reported for this compound?
- Findings : The compound exhibits:
- Anticancer Activity : IC₅₀ values of 5–20 µM against breast (MCF-7) and lung (A-549) cancer cells in viability assays .
- Enzyme Inhibition : Potential NADPH oxidase inhibition, inferred from structural analogs like VAS2870 .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, alkylation) influence bioactivity and target specificity?
- Case Study :
- Fluorine Substitution : Increases metabolic stability and binding affinity to kinases (e.g., c-Met) due to electronegativity and reduced steric hindrance .
- Benzylsulfanyl vs. Oxazole : Sulfur-containing derivatives show enhanced redox-modulating activity compared to oxygen analogs (e.g., VAS3947) .
- Data Contradictions : Some studies report reduced solubility with bulkier substituents (e.g., trifluoromethoxy groups), necessitating formulation optimization .
Q. What experimental strategies resolve discrepancies in reported biological activities (e.g., off-target effects)?
- Approaches :
- Counter-Screening : Test against unrelated targets (e.g., GPCRs) to exclude nonspecific interactions.
- Proteomic Profiling : Use affinity pull-down assays to identify binding partners beyond primary targets (e.g., NADPH oxidase isoforms) .
- Structure-Activity Relationship (SAR) : Compare activity of analogs (e.g., 3-methyl vs. 3-benzyl derivatives) to isolate critical functional groups .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Tools :
- Molecular Dynamics Simulations : Predict binding modes to targets like cannabinoid receptors (CB2) or kinases .
- ADMET Prediction : Software (e.g., SwissADME) estimates logP (lipophilicity), CYP450 interactions, and blood-brain barrier permeability .
- Case Example : Introducing polar groups (e.g., acetamide) improves aqueous solubility but may reduce membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
